molecular formula C22H22N4O2 B13369044 4-[5,7-Dimethyl-3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol

4-[5,7-Dimethyl-3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol

Cat. No.: B13369044
M. Wt: 374.4 g/mol
InChI Key: VLWXDEZHXIBKHM-UHFFFAOYSA-N
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Description

4-[5,7-Dimethyl-3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5,7-Dimethyl-3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial .

Chemical Reactions Analysis

Types of Reactions

4-[5,7-Dimethyl-3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

4-[5,7-Dimethyl-3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5,7-Dimethyl-3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

4-[5,7-dimethyl-3-(2-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol

InChI

InChI=1S/C22H22N4O2/c1-13-7-5-6-8-17(13)24-21-20(16-9-10-18(27)19(12-16)28-4)25-22-23-14(2)11-15(3)26(21)22/h5-12,24,27H,1-4H3

InChI Key

VLWXDEZHXIBKHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C(=CC(=N3)C)C)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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